Indole-5-carboxylic acid

Overview

Description

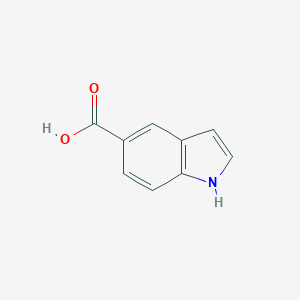

Indole-5-carboxylic acid (I5CA) is an organic compound belonging to the class of indolecarboxylic acids, characterized by a carboxylic acid group (-COOH) attached to the fifth position of the indole heterocycle. Its molecular formula is C₉H₇NO₂, with a molecular weight of 161.16 g/mol and a CAS number of 1670-81-1 . Structurally, it consists of a bicyclic aromatic system (indole) with the carboxylic acid substituent influencing its electronic properties and reactivity.

It exhibits moderate acidity, with the carboxyl group enabling participation in reactions such as esterification, dimerization, and coordination with metal ions. Studies highlight its role in synthesizing bioactive derivatives, including inhibitors of enzymes like cytosolic phospholipase A2α (cPLA2α) and components of electrochemical biosensors .

Scientific Research Applications

Chemistry

Indole-5-carboxylic acid serves as a crucial reactant in organic synthesis. It is used to produce:

- Indirubin derivatives : These compounds have shown potential in various biological activities.

- Aminoindolylacetates : Important for the development of pharmaceuticals .

Biology

In biological research, this compound has been utilized to:

- Investigate the biosynthesis of protein kinase inhibitors , which play a critical role in regulating cell functions.

- Study intermolecular excited state proton transfer in various solvents through fluorescence spectroscopy, aiding in understanding molecular interactions .

Medicine

This compound has potential therapeutic applications:

- Anticancer research : It is being explored as a component in the development of immunomodulators that can enhance immune responses against cancer cells .

- Neuroprotective effects : Derivatives of indole compounds have been investigated for their ability to protect against neurodegenerative disorders by modulating oxidative stress and inflammation pathways .

Materials Science

In materials science, this compound is applied in:

- The production of poly(this compound) (PICA) films through electrochemical synthesis. These films exhibit properties suitable for corrosion prevention and electronic devices .

Case Study 1: Electrochemical Synthesis of PICA Films

Research demonstrated that this compound undergoes electrochemical oxidation to form polymer films that can be tailored for specific applications. The degree of polymerization can be controlled by adjusting the concentration and deposition time, making it valuable for creating advanced materials with desired electrical properties .

Case Study 2: Anticancer Immunomodulators

A study investigated the use of pyridyl-ethenyl-indoles derived from this compound as potential anticancer agents. These compounds showed promise in inhibiting Gli1-mediated transcription involved in the Hedgehog signaling pathway, which is often dysregulated in cancers .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Chemistry | Synthesis of indirubin derivatives | Important for drug development |

| Biology | Protein kinase inhibitors | Critical for cellular regulation |

| Medicine | Anticancer research | Potential immunomodulators |

| Materials Science | Electrochemical synthesis of PICA films | Useful for corrosion prevention and electronics |

Mechanism of Action

Indole-5-carboxylic acid exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways.

Receptor Binding: The compound binds to hormone receptors in plants, triggering physiological and biochemical reactions that lead to morphological changes.

Signal Transduction: Indole derivatives can act as signaling molecules, maintaining intestinal homeostasis and impacting liver metabolism and immune response.

Comparison with Similar Compounds

Positional Isomers: Indole-3-Carboxylic Acid

The position of the carboxylic acid group on the indole ring significantly impacts chemical behavior. Indole-3-carboxylic acid (I3CA) has the -COOH group at the third position. Key differences include:

- Acidity and Reactivity : I5CA’s carboxyl group is less sterically hindered than I3CA’s, leading to higher reactivity in electrophilic substitutions. For example, methylation of I5CA occurs predominantly at the carboxyl site due to its acidity .

- Biological Activity : I3CA derivatives are often explored for antimicrobial properties, while I5CA is utilized in enzyme inhibition and sensor development .

| Property | Indole-5-Carboxylic Acid | Indole-3-Carboxylic Acid |

|---|---|---|

| Molecular Formula | C₉H₇NO₂ | C₉H₇NO₂ |

| Molecular Weight (g/mol) | 161.16 | 161.16 |

| CAS Number | 1670-81-1 | 771-50-6 |

| Key Applications | Enzyme inhibitors, biosensors | Antimicrobial agents |

Heterocyclic Analogs: Indazole-5-Carboxylic Acid

Replacing the indole’s benzene ring with a pyrazole ring yields indazole-5-carboxylic acid , which features two adjacent nitrogen atoms. Differences include:

- Aromaticity and Stability : Indazole’s dual nitrogen atoms enhance hydrogen-bonding capacity and metabolic stability compared to indole derivatives .

- Pharmacological Use : Indazole derivatives are prioritized in drug design for their resistance to oxidative degradation, unlike I5CA, which requires structural modifications (e.g., carbamate substitution) to improve stability .

Substituted Derivatives

Halogenated Derivatives: 7-Bromo-I5CA

Adding a bromine atom at the seventh position (7-bromo-indole-5-carboxylic acid methyl ester) increases molecular weight (254.08 g/mol ) and lipophilicity (LogP: 2.717), enhancing its suitability for hydrophobic target interactions .

Alkylated Derivatives: 7-Methyl-I5CA

The introduction of a methyl group (7-methyl-1H-indole-5-carboxylic acid, C₁₀H₉NO₂) elevates molecular weight to 175.18 g/mol and alters solubility profiles, making it more lipophilic than I5CA .

Hydrogenated Analogs: Indoline-5-Carboxylic Acid

Indoline-5-carboxylic acid features a saturated six-membered ring, reducing aromaticity but increasing conformational flexibility. This structural change can enhance binding to flexible enzyme pockets compared to I5CA’s rigid indole core .

Reactivity and Functionalization

I5CA’s carboxyl group enables unique reactions:

- Esterification : Reacts with alcohols to form esters (e.g., methyl ester derivatives), critical for modifying bioavailability .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Property |

|---|---|---|---|---|

| This compound | C₉H₇NO₂ | 161.16 | 5 | High redox stability |

| Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 | 3 | Antimicrobial activity |

| 7-Bromo-I5CA methyl ester | C₁₀H₈BrNO₂ | 254.08 | 5, 7 | Enhanced lipophilicity |

| Indoline-5-carboxylic acid | C₉H₉NO₂ | 163.17 | 5 (saturated ring) | Flexible backbone |

Biological Activity

Indole-5-carboxylic acid (I5C) is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of the biological activity of I5C, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the carboxylic acid group at the 5-position contributes to its reactivity and biological properties. The compound can undergo various chemical transformations, making it a versatile scaffold for drug development.

-

Inhibition of Cytosolic Phospholipase A2α (cPLA2α) :

- I5C has been identified as a potent inhibitor of cPLA2α, an enzyme involved in the release of arachidonic acid and subsequent production of pro-inflammatory mediators. Studies have shown that specific derivatives of I5C exhibit IC50 values as low as 0.012 µM against cPLA2α, indicating strong inhibitory potency .

- Structure-activity relationship (SAR) studies highlight that modifications to the indole scaffold can significantly influence inhibitory activity and metabolic stability .

- Anti-inflammatory Effects :

- Dual Inhibition :

- Neuroprotective Properties :

Therapeutic Applications

This compound's biological activities suggest several therapeutic applications:

- Anti-inflammatory Drugs : Given its potent inhibition of cPLA2α and anti-inflammatory effects, I5C is being investigated as a candidate for developing new anti-inflammatory medications.

- Pain Management : The dual inhibition profile targeting both cPLA2α and FAAH positions I5C derivatives as potential analgesics.

- Neuroprotective Agents : Research into its neuroprotective capabilities may lead to treatments for conditions like Alzheimer's disease or Parkinson's disease.

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Activity Type | Reference |

|---|---|---|---|---|

| Compound 36 | cPLA2α | 0.012 | Inhibitor | |

| Compound 4 | cPLA2α | Not specified | Inhibitor | |

| Compound 5 | cPLA2α & FAAH | Not specified | Dual Inhibitor |

Case Studies

-

Topical Application in Dermatitis :

A study reported the efficacy of an this compound derivative in reducing inflammation in a murine model of contact dermatitis, demonstrating significant anti-inflammatory effects when applied topically . -

Neuroprotective Effects :

Research indicated that I5C could modulate GABA receptors, suggesting potential applications in neuroprotection and treatment for anxiety disorders .

Chemical Reactions Analysis

Palladium-Catalyzed C–H Activation and Benzylation

Carter and co-workers have reported on palladium-catalyzed domino reactions of indole-5-carboxylic acid . this compound reacted with benzyl alcohol in the presence of Pd(OAc)2 and sodium diphenylphosphinobenzene-3-sulfonate (TPPMS) in water at 120 °C for 16 h in a sealed tube to produce bis(indolyl) product in 84% yield along with C3-benzylated in 15% yield . The reaction was C3-selective, with no C2- or N-benzylated product formed . When this compound was consumed completely at 60 °C in 16 h, the reaction afforded the desired product in 91% yield . The reaction did not occur at room temperature and did not proceed without the palladium catalyst and phosphine ligand .

General procedure: A mixture of indole carboxylic acid (0.5–1 mmol), palladium(II) acetate (5 mol%), sodium diphenylphosphinobenzene-3-sulfonate (TPPMS, 10 mol%) and benzyl alcohol (3–5 equiv) in H2O (2–4 mL) was heated at 60–80 °C for 16 h in a sealed tube. After cooling, the reaction mixture was poured into water (50 mL) and extracted with EtOAc (100 mL × 3). The organic layer was washed with brine, dried over MgSO4and concentrated in vacuo. The residue was purified by flash column chromatography (silica gel, hexanes/EtOAc) to give desired product .

Electropolymerization

The electrochemical oxidation and polymerization of this compound have been studied in acetonitrile in the concentration range 10–100 mmol dm–3 . The initial product of this oxidation is an insoluble trimer deposited onto the electrode surface . Further oxidation of this trimer occurs on the electrode to form a polymer containing linked trimer units . The degree of trimer linkage is determined by the time of deposition; the proportion of trimer in a film of any given thickness can therefore be controlled by varying the rotation speed of the electrode or the bulk monomer concentration . Redox reaction of these layers involves oxidation and reduction of the trimer centers .

Other reactions

- Reactant for preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, as potential anticancer immunomodulators

- Reactant for preparation of indolyl-quinolines via metal- and solvent-free autoxidative coupling reaction

- Reactant for preparation of anthranilic acids using bromamine-B oxidant and palladium chloride catalyst

- Reactant for synthesis of indirubin derivatives

- Reactant for preparation of amide conjugates with ketoprofen, as inhibitors of Gli1-mediated transcription in Hedgehog pathway

- Reactant for preparation of piperazine-bisamide analogs as human growth hormone secretagogue receptor antagonists for treatment of obesity

- Forms electroactive polymer film of poly(indole-5-carboxylic-acid) upon electropolymerization

- Undergoes reactions with propargyl alcohols

- Used in the synthesis of carmoxirole using Japp-Klingemann type Fischer-indole synthesis protocols

- Used for the preparation of tert-butyl esters

- With sodium hydride gives 93% yield, in N,N-dimethyl-formamide; at 20℃; for 24h

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Indole-5-carboxylic acid and confirming its structural integrity?

- Methodological Answer : this compound can be synthesized via microbial biosynthesis or chemical routes starting from anthranilic acid, which reacts with phosphoribosyl pyrophosphate to form the indole moiety . Purification typically involves recrystallization using solvents like ethanol or methanol. Structural confirmation requires:

- 1H/13C NMR : To identify proton and carbon environments (e.g., δ8.30 for m-coupled protons, δ171.7 for the carbonyl group) .

- 2D NMR (COSY, HMBC) : To verify connectivity between protons and carbons, such as correlations between the carboxylic group at C-5 and adjacent protons .

- Elemental Analysis : To validate molecular formula (C9H7NO2, MW 161.16 g/mol) .

Table 1 : Key Characterization Techniques

| Technique | Parameter | Example Data |

|---|---|---|

| 1H NMR | Proton shifts | δ8.30 (m-coupled), δ7.80 (doublet of doublet) |

| HMBC | Carbon-proton correlations | C-5 to δ171.7 (carbonyl) |

| Elemental Analysis | % Composition | C: 66.67%, H: 4.35%, N: 8.68% |

Q. How can researchers determine the physicochemical properties of this compound given limited available data?

- Methodological Answer : Experimental protocols for physicochemical characterization include:

- Melting Point : Differential Scanning Calorimetry (DSC) under inert atmosphere .

- Solubility : Phase solubility studies in water, DMSO, or ethanol via gravimetric analysis .

- Stability : UV-Vis spectroscopy to monitor degradation under varying pH/temperature .

- Safety Protocols : Use NIOSH-approved PPE (e.g., P95 respirators, EN 166-compliant eye protection) to mitigate exposure risks during testing .

Note : Existing data gaps (e.g., boiling point, vapor pressure) necessitate controlled experiments and validation against computational predictions.

Advanced Research Questions

Q. What strategies are recommended for optimizing the electropolymerization of this compound to achieve conductive polymer films with desired redox properties?

- Methodological Answer : Electropolymerization in LiClO4-acetonitrile solutions requires:

- Potential Cycling : Cyclic voltammetry (CV) between -0.2 V and +1.5 V (vs. Ag/AgCl) to form electroactive poly(this compound) films .

- Solvent Optimization : Boron trifluoride diethyl etherate enhances conductivity by stabilizing radical intermediates .

- FTIR Analysis : Monitor redox behavior via carbonyl (C=O) and indole ring vibrational shifts during oxidation/reduction .

Table 2 : Key Electrochemical Parameters

| Parameter | Optimal Range |

|---|---|

| Solvent | 0.1 M LiClO4 in acetonitrile |

| Scan Rate | 50 mV/s |

| Potential Window | -0.2 V to +1.5 V |

Q. How should researchers approach structure-activity relationship (SAR) studies when modifying this compound for pharmaceutical applications?

- Methodological Answer : SAR studies should focus on:

- Substituent Effects : Introduce groups at the indole 3-position (e.g., alkyl, halogens) to assess impacts on cytosolic phospholipase A2 inhibition and metabolic stability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes .

- In Vitro Assays : Measure IC50 values using enzyme inhibition assays and compare with parent compound .

Table 3 : Example Substituent Effects

| Substituent | Solubility (logP) | IC50 (μM) |

|---|---|---|

| -H (parent) | 1.2 | 12.5 |

| -CH3 | 1.5 | 8.3 |

| -Cl | 1.8 | 5.1 |

Q. In corrosion inhibition studies, what electrochemical techniques are most effective for evaluating the performance of this compound on metal substrates?

- Methodological Answer : Key techniques include:

- Electrochemical Impedance Spectroscopy (EIS) : Measure charge transfer resistance (Rct) to quantify inhibition efficiency .

- Potentiodynamic Polarization : Determine corrosion current density (Icorr) and Tafel slopes in sulfuric acid solutions .

- Surface Analysis : SEM/EDS to detect adsorbed inhibitor layers on mild steel .

Note : Combine with quantum chemical calculations (e.g., HOMO-LUMO energy gaps) to correlate electronic properties with inhibition efficacy .

Q. How can contradictory data in the literature regarding the biological activity of this compound derivatives be systematically addressed?

- Methodological Answer : Resolve discrepancies through:

- Cross-Validation : Replicate experiments under identical conditions (e.g., pH, temperature, solvent) .

- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or trends .

- Contextual Factors : Account for variables like cell line specificity (e.g., HEK293 vs. HeLa) or assay methodologies (e.g., MTT vs. resazurin) .

Properties

IUPAC Name |

1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZCGNHSIMFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91201-83-1 | |

| Record name | Poly(indole-5-carboxylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91201-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80168218 | |

| Record name | Indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-81-1 | |

| Record name | 1H-Indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.